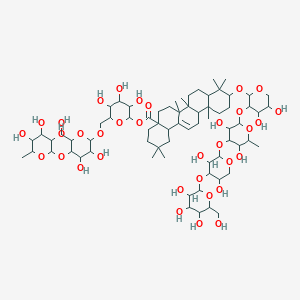

Saponin D, hupehensis

Description

Classification and Context within the Saponin (B1150181) Class

Saponins (B1172615) are broadly categorized based on the chemical structure of their aglycone, or non-sugar, component. Saponin D from Anemone hupehensis falls under the major subclass of triterpenoid (B12794562) saponins.

Triterpenoid saponins are characterized by a 30-carbon aglycone skeleton derived from the precursor oxidosqualene. hebmu.edu.cn This places them within one of the largest and most structurally varied groups of plant secondary metabolites. hebmu.edu.cnresearchgate.net The complexity of these molecules is further enhanced by the attachment of one or more sugar chains, making them glycosides. scispace.com

Within the triterpenoid saponin subclass, Saponin D is further classified as having an oleanane-type framework. nih.gov This specific pentacyclic triterpene skeleton is a common structural motif found in many saponins and is the basis for a wide array of derivatives. bohrium.commdpi.com The oleanane (B1240867) structure is a key determinant of the compound's three-dimensional shape and, consequently, its interactions with biological systems.

Natural Occurrence and Botanical Source: Anemone hupehensis Lemoine

Saponin D is naturally found in the plant Anemone hupehensis Lemoine, a species belonging to the Ranunculaceae family. nih.govnih.gov This herbaceous perennial is widely distributed and has been a subject of phytochemical investigation, leading to the isolation and characterization of numerous saponins, including Saponin D. sioc-journal.cnsioc-journal.cn Researchers have successfully isolated Saponin D and other related triterpenoid saponins from various parts of the plant, including the rhizomes and whole plant material. nih.govnih.govsemanticscholar.org

Historical Context of Saponin Research in Traditional Medicine

The use of saponin-containing plants is deeply rooted in various traditional medicine systems across the globe. numberanalytics.comchemistryjournal.in Historically, plants known to produce a soapy lather when mixed with water were utilized for cleaning and medicinal purposes. scispace.comwikipedia.org This frothing property is a characteristic feature of saponins. chemistryjournal.in In traditional Chinese medicine, various species of the genus Anemone have been used for their perceived therapeutic benefits. mdpi.comsemanticscholar.org The longstanding use of these plants in traditional practices has spurred modern scientific inquiry into their chemical constituents, such as Saponin D, to understand the basis of their activities. scispace.comnumberanalytics.com

Detailed Research Findings

A number of triterpenoid saponins have been isolated from Anemone hupehensis. Spectroscopic and chemical evidence have been instrumental in elucidating the structures of these complex molecules.

| Compound Name | Aglycone | Reference(s) |

| Hupehensis saponin A | sioc-journal.cnbiocrick.com | |

| Hupehensis saponin B | sioc-journal.cnbiocrick.com | |

| Hupehensis saponin C | sioc-journal.cnbiocrick.com | |

| Hupehensis saponin D | Oleanolic acid | nih.gov |

| Hupehensis saponin E | Hederagenin | nih.gov |

| Hupehensis saponin F | Hederagenin | nih.gov |

| Hupehensis saponin G | Hederagenin | nih.gov |

| Prosapogenin (B1211922) CP4 | biocrick.combiocrick.com | |

| Prosapogenin CP6 | biocrick.com |

Structure

2D Structure

Properties

CAS No. |

152464-75-0 |

|---|---|

Molecular Formula |

C70H114O34 |

Molecular Weight |

1499.6 g/mol |

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C70H114O34/c1-26-38(75)43(80)47(84)59(94-26)101-54-33(22-72)97-57(50(87)46(54)83)93-25-34-42(79)45(82)49(86)61(98-34)104-64(90)70-18-16-65(3,4)20-29(70)28-10-11-36-67(7)14-13-37(66(5,6)35(67)12-15-69(36,9)68(28,8)17-19-70)99-63-56(40(77)30(73)23-92-63)103-62-52(89)55(39(76)27(2)95-62)102-58-51(88)53(31(74)24-91-58)100-60-48(85)44(81)41(78)32(21-71)96-60/h10,26-27,29-63,71-89H,11-25H2,1-9H3 |

InChI Key |

ZOOKJZBDACIZLI-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Synonyms |

3-O-beta-D-glucopyranosyl(1-->3)-beta-D-ribopyranosyl(1-->3)-alpha-L-rhamnopyranosyl(1-->2)-alpha-L-arabinopyranosyl-oleanolic acid-28-O-alpha-L-rhamnopyranosyl(1-->4)-beta-D-glucopyranosyl (1-->6)-beta-D-glucopyranoside hupehensis saponin D saponin D, hupehensis |

Origin of Product |

United States |

Advanced Structural Elucidation and Characterization

Aglycone Moiety and Glycosidic Linkages

The foundational structure of Saponin (B1150181) D is built upon a triterpenoid (B12794562) aglycone, with complex oligosaccharide chains attached at specific positions, forming a bidesmosidic saponin.

The non-sugar core, or sapogenin, of Saponin D has been identified as oleanolic acid. nih.govnih.gov Oleanolic acid is a pentacyclic triterpenoid that is widespread in the plant kingdom and is known for its diverse biological activities. plos.orgwjgnet.commdpi.com This identification was confirmed through the analysis of spectral data and comparison with known standards. nih.govmdpi.com The oleanolic acid framework provides the lipophilic character to the saponin molecule.

The complex oligosaccharide portions of Saponin D are composed of several different monosaccharide units. Specifically, the structure contains D-glucopyranosyl, D-ribopyranosyl, L-rhamnopyranosyl, and L-arabinopyranosyl residues. nih.gov The precise arrangement and linkage of these sugars are crucial to the saponin's identity. The sugar chain at the C-3 position is a tetrasaccharide: β-D-glucopyranosyl-(1→3)-β-D-ribopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl. The C-28 position is glycosylated with a trisaccharide chain: α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside. nih.gov

Spectroscopic and Analytical Methodologies for Structural Determination

The definitive structural elucidation of Saponin D, like other complex natural products, relies on a suite of advanced spectroscopic and analytical techniques. scribd.comresearchgate.net These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool in deciphering the structure of Saponin D. nih.govsemanticscholar.org One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. semanticscholar.org

To further unravel the complex structure, two-dimensional (2D) NMR experiments are employed. semanticscholar.org Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allow for the determination of proton-proton and proton-carbon correlations, which are essential for piecing together the sequence and linkage of the monosaccharide units and their attachment points to the oleanolic acid core. semanticscholar.orgscribd.com

Mass spectrometry (MS) provides critical information about the molecular weight and fragmentation patterns of Saponin D, further confirming its structure. researchgate.netnih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular formula of the compound. nih.gov

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS^n) is particularly powerful for sequencing the sugar chains. researchgate.netscience.govscience.gov In this technique, the saponin molecule is gently ionized, and then subjected to multiple stages of fragmentation (MS^n). The resulting fragment ions provide detailed information about the sequence of the monosaccharides and the nature of the glycosidic bonds, corroborating the data obtained from NMR spectroscopy. researchgate.netscience.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Identification

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, purification, and quantitative analysis of saponins (B1172615) from plant extracts. For Pulsatilla saponin D and related compounds, reversed-phase HPLC is commonly employed. These methods are essential for quality control and standardization of herbal extracts. nih.gov

The separation is typically achieved on a C18 column, which is a non-polar stationary phase. The mobile phase usually consists of a gradient mixture of acetonitrile (B52724) and water. nih.gov This allows for the effective separation of various saponins with differing polarities. Due to the lack of strong chromophores in the saponin structure, detection can be challenging. Therefore, methods often utilize an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS) for sensitive detection. researchgate.net In some cases, UV detection at low wavelengths, such as 205 nm, is used. The following table summarizes typical HPLC conditions used for the analysis of Pulsatilla saponins.

| Parameter | Conditions |

| Column | C18 reversed-phase column |

| Mobile Phase | Acetonitrile and water in a gradient elution |

| Flow Rate | Typically around 1.0 mL/min |

| Detection | Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS), or UV at 205 nm |

| Column Temperature | Often maintained around 40°C for reproducibility |

This table represents a composite of typical HPLC parameters for the analysis of Pulsatilla saponins and may not reflect a single specific published method.

Chemical and Hydrolytic Cleavage Experiments

Chemical and hydrolytic cleavage are essential techniques to determine the structure of saponins by breaking them down into their basic components: the aglycone (the non-sugar part) and the constituent monosaccharides. Acid hydrolysis is the most common method used for this purpose.

In the case of Pulsatilla saponin D, acid hydrolysis using an acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) cleaves the glycosidic bonds linking the sugar chains to the aglycone and to each other. koreascience.kr The resulting products are then identified using various analytical techniques, such as thin-layer chromatography (TLC) or gas chromatography (GC), by comparing them with authentic standards. koreascience.krmdpi.com

Studies on saponins from related Pulsatilla species, such as Pulsatilla koreana, have shown that the acid hydrolysis of Pulsatilla saponin D yields a specific set of products. koreascience.kr The identification of these components is a critical step in piecing together the full structure of the parent saponin.

The hydrolysis of Pulsatilla saponin D results in the following components:

| Component | Type |

| Hederagenin | Aglycone |

| L-Rhamnose | Monosaccharide |

| L-Arabinose | Monosaccharide |

| D-Glucose | Monosaccharide |

The products listed are based on the hydrolysis of Pulsatilla saponin D isolated from Pulsatilla koreana. koreascience.kr

Biosynthesis and Metabolic Pathways

Primary Metabolic Pathways Precursors

The universal precursors for all terpenoids, including triterpenoid (B12794562) saponins (B1172615), are the five-carbon (C5) isomers, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com Plants utilize two distinct pathways to synthesize these fundamental units: the Mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm, and the Methylerythritol 4-Phosphate (MEP) pathway, located in the plastids. frontiersin.orgresearchgate.net

The MVA pathway is primarily responsible for the biosynthesis of sesquiterpenoids (C15) and triterpenoids (C30), including the saponin (B1150181) backbone. frontiersin.orgnih.gov This pathway begins with the condensation of three acetyl-CoA molecules in the cytoplasm. nih.govwikipedia.org A series of enzymatic reactions leads to the formation of a key C6 intermediate, (R)-mevalonate. wikipedia.org This intermediate is then phosphorylated twice and subsequently decarboxylated to yield IPP. wikipedia.org IPP can be isomerized to DMAPP, providing the two essential C5 building blocks for downstream terpenoid synthesis. etals.org Studies on various plants, including Panax ginseng, have indicated that the MVA pathway is the major contributor to the biosynthesis of triterpenoid saponins. mdpi.cometals.org

Table 1: Key Enzymes of the Mevalonate (MVA) Pathway

| Enzyme Name | Abbreviation | Function |

| Acetoacetyl-CoA thiolase | AACT | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. |

| HMG-CoA synthase | HMGS | Condenses acetoacetyl-CoA with another acetyl-CoA to form HMG-CoA. |

| HMG-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; a key rate-limiting step. mdpi.com |

| Mevalonate kinase | MVK | Phosphorylates mevalonate to form mevalonate 5-phosphate. |

| Phosphomevalonate kinase | PMK | Phosphorylates mevalonate 5-phosphate to form mevalonate 5-diphosphate. |

| Mevalonate diphosphate decarboxylase | MVD | Decarboxylates mevalonate 5-diphosphate to produce isopentenyl diphosphate (IPP). |

| Isopentenyl diphosphate isomerase | IDI | Isomerizes IPP to dimethylallyl diphosphate (DMAPP). |

Operating in the plastids, the MEP pathway, also known as the non-mevalonate pathway, synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde 3-phosphate. mdpi.comnih.govyoutube.com This pathway is generally the source for the synthesis of monoterpenoids (C10), diterpenoids (C20), and tetraterpenoids (C40). frontiersin.orgresearchgate.net While the MVA pathway is the principal source for triterpenoid saponin precursors, some crosstalk and exchange of intermediates between the MVA and MEP pathways can occur, though the MVA pathway remains the primary route. mdpi.cometals.org The first committed enzyme in this pathway is 1-deoxy-D-xylulose-5-phosphate synthase (DXS). researchgate.net

Key Enzymatic Steps in Triterpenoid Saponin Biosynthesis

Following the synthesis of IPP and DMAPP via the MVA pathway, a series of crucial enzymatic steps leads to the formation of the core triterpenoid skeleton. This process begins with the formation of a linear C30 hydrocarbon, squalene (B77637), which is then oxidized and cyclized.

The assembly of the C30 squalene molecule begins with the sequential condensation of the C5 precursors. Farnesyl diphosphate synthase (FPS) first catalyzes the condensation of DMAPP with two molecules of IPP to form the C15 intermediate, farnesyl diphosphate (FPP). mdpi.comnih.gov This step proceeds via a C10 intermediate, geranyl diphosphate (GPP). mdpi.com

The first committed step specifically leading to sterol and triterpenoid biosynthesis is catalyzed by squalene synthase (SS). nih.govoup.com This enzyme mediates the head-to-head condensation of two FPP molecules to form squalene, a C30 linear hydrocarbon. nih.govoup.comresearchgate.net Squalene synthase is considered a key regulatory point in the pathway. nih.gov

The linear squalene molecule must be activated before it can be cyclized. This activation is performed by the enzyme squalene epoxidase (SE), also known as squalene monooxygenase. nih.govnih.govwikipedia.org Squalene epoxidase catalyzes the stereospecific oxidation of squalene, introducing an epoxide ring at the C2-C3 position to form 2,3-oxidosqualene (B107256). wikipedia.orgresearchgate.netnih.gov This reaction is a critical step, as 2,3-oxidosqualene is the direct precursor for the cyclization reactions that generate the diverse skeletons of both sterols and triterpenoids. wikipedia.orguoa.grnih.gov

The cyclization of 2,3-oxidosqualene is the most significant diversification step in triterpenoid biosynthesis, creating the foundational ring structures. frontiersin.orgnih.gov This complex reaction is catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs). nih.govmdpi.comacs.org OSCs protonate the epoxide ring of 2,3-oxidosqualene, initiating a cascade of cyclizations and rearrangements that result in the formation of various polycyclic triterpene skeletons. mdpi.comnih.gov

For oleanane-type saponins, the class to which Saponin D belongs, the key OSC is beta-amyrin (B1666858) synthase (β-AS). nih.govcjnmcpu.comnih.gov This enzyme specifically directs the cyclization of 2,3-oxidosqualene through a series of cationic intermediates to form the pentacyclic triterpene, β-amyrin. researchgate.netresearchgate.netoup.comresearchgate.net This cyclization represents a crucial branch point, diverting the precursor away from the synthesis of sterols (like cycloartenol (B190886) in plants) and towards the saponin pathway. uoa.grmdpi.com The β-amyrin skeleton then serves as the aglycone backbone for subsequent modifications, such as oxidation and glycosylation, to yield the final saponin structure. uoa.grnih.govoup.com

Table 2: Key Enzymes in Triterpenoid Backbone Synthesis

| Enzyme Name | Abbreviation | Substrate(s) | Product(s) | Function |

| Farnesyl diphosphate synthase | FPS | IPP, DMAPP | Farnesyl diphosphate (FPP) | Elongates the carbon chain to a C15 intermediate. mdpi.com |

| Squalene synthase | SS | Farnesyl diphosphate (FPP) | Squalene | Condenses two FPP molecules to form the C30 precursor, squalene. nih.govoup.com |

| Squalene epoxidase | SE | Squalene | 2,3-Oxidosqualene | Oxidizes squalene to activate it for cyclization. nih.govnih.govwikipedia.org |

| Beta-amyrin synthase | β-AS | 2,3-Oxidosqualene | β-Amyrin | Catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpenoid skeleton. nih.govnih.gov |

Post-Cyclization Modifications (Cytochrome P450s, UDP-Glycosyltransferases)

The biosynthesis of Saponin D in Anemone hupehensis involves a series of intricate post-cyclization modifications of the initial triterpenoid skeleton. These modifications are primarily catalyzed by two key enzyme families: Cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). These enzymes are responsible for the oxidation and subsequent glycosylation of the precursor molecule, leading to the final complex structure of Saponin D.

The aglycone of Saponin D is oleanolic acid, an oleanane-type triterpenoid. The formation of oleanolic acid begins with the cyclization of 2,3-oxidosqualene to form the β-amyrin backbone. Following this, a series of oxidation reactions occur, which are catalyzed by CYP450s. nih.gov In the closely related species Anemone flaccida, a member of the CYP716A subfamily, CYP716A254, has been identified as the enzyme responsible for the three-step oxidation of β-amyrin at the C-28 position to produce oleanolic acid. nih.gov This process involves the sequential conversion of a methyl group to a hydroxyl group, then to an aldehyde, and finally to a carboxylic acid. ed.ac.uk

Once the oleanolic acid aglycone is formed, the subsequent attachment of sugar moieties is carried out by UGTs. This glycosylation process is crucial for the diversity and biological activity of saponins. In the biosynthesis of oleanane-type saponins, UGTs catalyze the transfer of sugar residues from an activated sugar donor, such as UDP-glucose, to the aglycone. nih.gov In Anemone flaccida, transcriptome analysis has identified 32 putative UGTs that are potential candidates for the glycosylation steps in saponin biosynthesis. nih.gov The complex sugar chain attached to Saponin D suggests a stepwise action of multiple UGTs, each with specific regioselectivity for the attachment of different sugar units.

Table 1: Key Enzymes in the Post-Cyclization Modification of the Saponin D Precursor

| Enzyme Family | Specific Enzyme (from related species) | Function |

| Cytochrome P450 | CYP716A254 (Anemone flaccida) | Catalyzes the three-step oxidation of β-amyrin at the C-28 position to form oleanolic acid |

| UDP-Glycosyltransferase | Putative UGTs (Anemone flaccida) | Catalyze the sequential attachment of sugar moieties to the oleanolic acid aglycone |

Genetic and Transcriptomic Studies Related to Biosynthesis

While specific genetic and transcriptomic studies on Anemone hupehensis focusing on Saponin D biosynthesis are limited, research on the closely related species Anemone flaccida provides significant insights into the genetic framework governing the synthesis of oleanane-type triterpenoid saponins. nih.gov

A comprehensive transcriptome and proteome analysis of Anemone flaccida has led to the identification of numerous candidate genes involved in the triterpenoid saponin biosynthetic pathway. nih.govnih.gov This study identified a total of 46,962 high-quality unigenes, among which several were annotated as key enzymes in saponin synthesis. nih.govnih.gov Specifically, 126 putative CYP450s and 32 putative UGTs were identified as potential modifiers in the biosynthesis of triterpenoid saponins. nih.govnih.gov

Among the identified CYP450s, four were annotated as belonging to the CYP716A subfamily, which is known to be a key player in the biosynthesis of oleanane-type triterpenoid saponins. nih.gov Further research functionally characterized one of these, CYP716A254, confirming its role in the oxidation of β-amyrin to oleanolic acid. nih.gov The expression levels of genes and proteins related to triterpenoid biosynthesis were also compared between the leaf and rhizome tissues of A. flaccida, revealing differential expression patterns that can inform our understanding of the regulation of saponin production. nih.govfrontiersin.org

Transcriptomic analyses are powerful tools for gene discovery in non-model plants like Anemone. By leveraging techniques such as RNA-Seq, researchers can identify genes that are differentially expressed under specific conditions or in different tissues, providing clues to their function. For instance, elicitation with methyl jasmonate (MeJA), a plant hormone involved in defense responses, has been shown to upregulate genes involved in saponin biosynthesis in other plant species, a strategy that could be applied to Anemone hupehensis to identify the specific genes involved in Saponin D production. dtu.dk

Table 2: Summary of Genetic and Transcriptomic Findings in Anemone flaccida Relevant to Saponin D Biosynthesis

| Study Type | Key Findings | Number of Candidate Genes Identified |

| Transcriptome and Proteome Profiling | Identification of all possible enzymes in the triterpenoid saponin biosynthetic pathway. | 126 putative CYP450s, 32 putative UGTs |

| Functional Characterization | Identification of CYP716A254 as the enzyme catalyzing the formation of oleanolic acid from β-amyrin. | 1 specific CYP450 |

Biological Activities and Mechanistic Investigations Preclinical Models

Anticancer Activities and Molecular Mechanisms

Pulsatilla Saponin (B1150181) D (PSD), a triterpenoid (B12794562) saponin isolated from plants of the Pulsatilla genus, has demonstrated significant anticancer potential in various preclinical studies. frontiersin.orgnih.gov Its therapeutic effects are attributed to a multi-targeted approach at the molecular level, including the ability to halt cancer cell growth, induce programmed cell death (apoptosis), and inhibit the formation of new blood vessels that supply tumors. nih.govnih.govmdpi.com Research has shown that PSD's molecular structure, particularly a free carboxyl group at the C-28 position, is crucial for its potent anti-tumor activities. frontiersin.orgnih.gov

Pulsatilla Saponin D and its derivatives effectively inhibit the proliferation of various cancer cells by interfering with the cell cycle, the process through which cells replicate. nih.govnih.govnih.gov Studies have shown that these compounds can arrest the cell cycle at different phases, thereby preventing cancer cells from dividing and multiplying.

One derivative of PSD, referred to as compound 6, was found to cause cell cycle arrest at the G1 phase in human colon cancer (HCT-116) cells. nih.gov As the concentration of compound 6 increased from 2.5 to 10 µg/ml, the percentage of cells in the G1 phase rose from 68.3% to 74.7%, indicating a concentration-dependent inhibition of cell proliferation. nih.gov In another study, a different derivative, compound 5c, was shown to block the cell cycle at the S phase. rsc.org Furthermore, PSD itself, also known as SB365 in some studies, strongly suppressed the growth and proliferation of five different human pancreatic cancer cell lines. nih.gov This broad anti-proliferative activity highlights its potential as a basis for developing new cancer therapies. nih.govnih.gov

| Compound | Cancer Cell Line | Affected Cell Cycle Phase | Key Findings | Citation |

|---|---|---|---|---|

| PSD Derivative (Compound 6) | HCT-116 (Colon Cancer) | G1 Phase | Increased cell population in G1 phase in a concentration-dependent manner. | nih.gov |

| PSD Derivative (Compound 5c) | Not Specified | S Phase | Blocked the cell cycle at the S phase. | rsc.org |

| Pulsatilla Saponin D (SB365) | Pancreatic Cancer Cell Lines (MIAPaCa-2, BXPC-3, PANC-1, AsPC-1, HPAC) | Not Specified | Strongly suppressed growth and proliferation. | nih.gov |

A key mechanism of Pulsatilla Saponin D's anticancer effect is the induction of apoptosis, a form of programmed cell death that eliminates unwanted or damaged cells. frontiersin.orgnih.gov By activating apoptotic pathways, PSD can selectively trigger the self-destruction of cancer cells. nih.govnih.gov This has been observed in various cancer types, including pancreatic cancer, lung adenocarcinoma, and colon cancer. frontiersin.orgnih.govnih.gov In-vivo studies using a mouse xenograft model have confirmed that PSD significantly inhibits tumor growth by inducing apoptosis. nih.gov

The apoptotic process induced by Pulsatilla Saponin D is mediated through the activation of caspases, which are key enzymes in the execution of cell death. frontiersin.orgnih.gov Research on pancreatic cancer cells demonstrated that treatment with PSD (SB365) led to increased levels of cleaved caspase-3. nih.gov Similarly, in lung adenocarcinoma cells (A549), PSD was found to down-regulate caspase-3 signal transduction as part of its mechanism to induce apoptosis. frontiersin.org The activation of executioner caspases like caspase-3 is a critical step that leads to the breakdown of cellular components and the eventual death of the cancer cell. nih.gov

Pulsatilla Saponin D influences the delicate balance between pro-apoptotic and anti-apoptotic proteins, particularly those in the Bcl-2 family. frontiersin.orgnih.gov Studies have shown that PSD treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 in pancreatic cancer cells. nih.gov Concurrently, in lung adenocarcinoma cells, PSD has been observed to down-regulate BCL-2, shifting the cellular balance towards favoring cell death. frontiersin.org While direct upregulation of the pro-apoptotic protein Bax by PSD is not explicitly detailed in these specific studies, the downregulation of Bcl-2 is a crucial event that disrupts mitochondrial integrity and promotes apoptosis.

The induction of apoptosis by Pulsatilla Saponin D is closely linked to mitochondrial dysfunction. nih.govnih.gov The compound has been shown to affect the mitochondrial membrane potential, a critical factor in maintaining cell health. nih.gov A study on HeLa cells indicated that PSD can cause a deterioration of the mitochondrial membrane potential. nih.gov This disruption is a key event in the intrinsic apoptotic pathway, often triggered by the imbalance of Bcl-2 family proteins, leading to the release of pro-apoptotic factors from the mitochondria and subsequent activation of caspases. nih.gov

| Mechanism | Cancer Type / Cell Line | Specific Findings | Citation |

|---|---|---|---|

| Caspase-3 Activation | Pancreatic Cancer | Increased levels of cleaved caspase-3. | nih.gov |

| Bcl-2 Regulation | Pancreatic Cancer, Lung Adenocarcinoma (A549) | Decreased expression of anti-apoptotic Bcl-2 protein. | frontiersin.orgnih.gov |

| Mitochondrial Dysfunction | Pancreatic Cancer, HeLa Cells | Disruption of mitochondrial membrane potential. | nih.govnih.gov |

In addition to its direct effects on cancer cells, Pulsatilla Saponin D also exhibits anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels. nih.govnih.govnih.gov Tumors require a dedicated blood supply to grow and metastasize, a process known as angiogenesis. By cutting off this supply, PSD can effectively starve the tumor and inhibit its growth. nih.govnih.gov

The anti-angiogenic effect of PSD is achieved by downregulating key factors involved in blood vessel formation. nih.govnih.gov Studies have shown that PSD, at a concentration of 10 μM, inhibits the gene expression of Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α) in human liver, pancreatic, gastric, and colon cancer cell lines. nih.gov Both VEGF and HIF-1α are major promoters of angiogenesis. nih.govnih.gov In-vivo experiments have confirmed that the inhibition of tumor growth by PSD is associated with its anti-angiogenic activity. nih.govnih.gov

| Target Molecule | Cancer Cell Lines | Effect | Citation |

|---|---|---|---|

| VEGF | Liver, Pancreatic, Gastric, Colon | Decreased expression. | nih.govnih.govnih.gov |

| HIF-1α | Liver, Pancreatic, Gastric, Colon | Decreased expression. | nih.govnih.govnih.gov |

Inhibition of Angiogenesis

Targeting Angiogenic Mediators (e.g., VEGF/VEGFR2, HIF-1α, FGF2)

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Saponin D, hupehensis, has demonstrated potent anti-angiogenic properties by targeting key mediators in this pathway. In preclinical models of pancreatic cancer, Pulsatilla Saponin D, also known as SB365, has been shown to exert an anti-angiogenic effect by decreasing the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). nih.gov HIF-1α is a key transcription factor that is stabilized under hypoxic conditions, characteristic of the tumor microenvironment, and drives the expression of several pro-angiogenic genes, including VEGF. By downregulating both HIF-1α and VEGF, Saponin D effectively disrupts this critical axis of tumor angiogenesis.

Further supporting these findings, a broader review of saponins (B1172615) in cancer treatment highlights that the inhibition of VEGF and HIF-1α expression is a primary anti-angiogenic mechanism of triterpenoid saponins. nih.gov This review specifically mentions that Pulsatilla Saponin D at a concentration of 10 μM inhibited the gene expression of both VEGF and HIF-1α in various human cancer cell lines, including liver, pancreatic, gastric, and colon cancer. nih.gov The structural-activity relationship studies of Pulsatilla saponins have indicated that the carboxyl group at the C-28 position is essential for their anti-cancer activities. nih.gov While direct studies on the effect of Saponin D on Fibroblast Growth Factor 2 (FGF2) are limited, the collective evidence strongly suggests its significant role in suppressing tumor-induced angiogenesis by targeting the HIF-1α/VEGF pathway.

| Angiogenic Mediator | Effect of this compound | Preclinical Model | Key Findings |

|---|---|---|---|

| VEGF | Decreased Expression | Pancreatic, Liver, Gastric, Colon Cancer Cell Lines | Inhibited gene expression of VEGF. nih.govnih.gov |

| HIF-1α | Decreased Expression | Pancreatic, Liver, Gastric, Colon Cancer Cell Lines | Inhibited gene expression of HIF-1α. nih.govnih.gov |

Anti-Metastasis and Invasion Effects

The ability of cancer cells to metastasize to distant organs is a major cause of cancer-related mortality. Emerging evidence suggests that saponins from Pulsatilla species, including Saponin D, possess significant anti-metastatic and anti-invasive properties. A study investigating the effects of Pulsatilla saponins on experimental lung metastasis of melanoma demonstrated their ability to suppress tumor progression and metastasis. nih.gov The underlying mechanism was found to be the inhibition of M2 macrophage polarization via the STAT6 signaling pathway. nih.gov Tumor-associated macrophages, particularly the M2 phenotype, are known to promote tumor invasion and metastasis. By modulating the tumor microenvironment and targeting these pro-metastatic immune cells, Pulsatilla saponins can effectively hinder the metastatic cascade.

While this study provides valuable insight into the anti-metastatic potential of the broader class of Pulsatilla saponins, further research is warranted to delineate the specific contributions and molecular mechanisms of Saponin D in inhibiting cancer cell invasion and metastasis.

Reversal of Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. Preclinical studies have identified this compound as a promising agent for overcoming MDR. In a notable study, Pulsatilla Saponin D was shown to overcome resistance to paclitaxel (B517696), a commonly used chemotherapeutic agent, in lung adenocarcinoma cells. nih.gov The mechanism behind this chemosensitization was the inhibition of Ras-related C3 botulinum toxin substrate 3 (RAC3) expression. nih.govresearchgate.net Overexpression of RAC3 was correlated with decreased sensitivity to paclitaxel, and by downregulating RAC3, Saponin D effectively restored the sensitivity of resistant cancer cells to the drug. nih.gov These findings were observed in both in vitro cell culture and in vivo mouse xenograft models. nih.gov

This ability to reverse MDR suggests that Saponin D could be a valuable adjuvant in combination chemotherapy, potentially enhancing the efficacy of existing anticancer drugs and overcoming acquired resistance in patients.

| Chemotherapeutic Agent | Cancer Model | Mechanism of MDR Reversal by this compound | Key Findings |

|---|---|---|---|

| Paclitaxel | Lung Adenocarcinoma Cells (in vitro and in vivo) | Inhibition of RAC3 expression | Overcame paclitaxel resistance by downregulating RAC3. nih.govresearchgate.net |

Modulation of Specific Signaling Pathways

The anticancer effects of this compound are intricately linked to its ability to modulate key intracellular signaling pathways that are fundamental to cancer cell proliferation, survival, and resistance.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Studies on saponins from the Pulsatilla genus have indicated their potential to inhibit this pro-tumorigenic pathway. For instance, an extract from Pulsatilla vulgaris, which is rich in saponins, was found to inhibit the NF-κB signaling pathway in HeLa cervical cancer cells. Furthermore, Raddeanin A, another triterpenoid saponin, was shown to inactivate the NF-κB signaling pathway in the context of osteosarcoma metastasis. While direct evidence specifically for Saponin D is still emerging, these findings strongly suggest that the modulation of the NF-κB pathway is a likely mechanism contributing to its anti-inflammatory and anti-cancer properties.

PI3K-Akt-mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)-Akt-mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. Dysregulation of this pathway is a frequent event in cancer, making it an attractive target for therapeutic intervention. Pulsatilla Saponin D has been shown to effectively inhibit this pathway in various cancer models. In preclinical studies on human colon cancer cells, SB365 (Pulsatilla Saponin D) was found to suppress proliferation and induce apoptosis by modulating the Akt/mTOR signaling pathway. nih.gov Similarly, in pancreatic cancer cells, Saponin D demonstrated its anti-proliferative and pro-apoptotic effects through the inhibition of this pathway. These findings highlight the crucial role of PI3K/Akt/mTOR inhibition in the anticancer activity of Saponin D.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. The MAPK family includes several key kinases, such as ERK, JNK, and p38. Research has indicated that Pulsatilla Saponin D can modulate this pathway. One study revealed that Pulsatilla Saponin D increased the phosphorylation of Extracellular signal-Regulated Kinase (ERK). While activation of the ERK pathway is often associated with cell proliferation, its sustained activation can also lead to cell cycle arrest and apoptosis, suggesting a complex, context-dependent role for Saponin D in modulating this pathway.

| Signaling Pathway | Effect of this compound | Preclinical Model | Key Findings |

|---|---|---|---|

| NF-κB | Inhibition (inferred from related saponins) | Cervical Cancer Cells, Osteosarcoma | Pulsatilla saponins have been shown to inhibit NF-κB signaling. |

| PI3K-Akt-mTOR | Inhibition | Colon and Pancreatic Cancer Cells | Suppressed proliferation and induced apoptosis by inhibiting Akt/mTOR signaling. nih.gov |

| MAPK | Modulation (increased ERK phosphorylation) | Not specified | Increased the phosphorylation of ERK. |

Wnt-β-catenin Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, and its dysregulation is implicated in various diseases, including cancer. While direct studies on a specific "Saponin D" are limited, research on related saponins and plant extracts containing them indicates a modulatory role in this pathway.

Extracts from Pulsatilla species, known to contain Pulsatilla saponin D, have demonstrated the ability to inhibit the Wnt signaling pathway in cancer cell lines. This inhibition is significant as the aberrant activation of the Wnt pathway is a hallmark of many cancers, promoting tumor cell proliferation and survival ekb.egmdpi.com. The general mechanism of saponin interaction with this pathway often involves the downregulation of key components like β-catenin and its downstream targets researchgate.net. For instance, studies on other saponins have shown a reduction in the nuclear translocation of β-catenin, thereby inhibiting the transcription of Wnt target genes nih.govresearchgate.net. Saponins from Tupistra chinensis Baker have been found to inhibit the proliferation of ovarian cancer cells by suppressing the Wnt/β-catenin pathway, leading to decreased expression of β-catenin and c-Myc nih.gov. Similarly, Paris saponin H has been shown to suppress hepatocellular carcinoma by inactivating the Wnt/β-catenin pathway raybiotech.com.

| Compound/Extract | Cell Line/Model | Observed Effect on Wnt/β-catenin Pathway | Reference |

| Pulsatilla vulgaris root extract | HeLa (cervical cancer) | Inhibition of Wnt signaling pathway | mdpi.com |

| Ginsenoside Rg3 (a saponin) | HCT116 (colon cancer) | Blocks nuclear translocation of β-catenin | nih.govresearchgate.net |

| Saponin from Tupistra chinensis | SKOV3 (ovarian cancer) | Decreased expression of β-catenin and c-Myc | nih.gov |

| Paris saponin H | PLC/PRF/5 and Huh7 (hepatocellular carcinoma) | Downregulation of β-catenin and p-GSK-3β | raybiotech.com |

JAK-STAT3 Pathway

The Janus kinase/signal transducer and activator of transcription 3 (JAK-STAT3) pathway is a critical signaling cascade involved in inflammation, immunity, and cell proliferation. Several studies have highlighted the inhibitory effects of different Saponin D compounds on this pathway.

Akebia Saponin D (ASD) has been shown to exert anti-inflammatory effects by downregulating the STAT3 pathway nih.govmdpi.com. In preclinical models using lipopolysaccharide (LPS)-induced RAW264.7 macrophages, ASD inhibited the activation of the key protein p-STAT3 nih.govnih.gov. This inhibition is linked to the suppression of interleukin-6 (IL-6), a potent activator of STAT3 nih.govmdpi.com. By inhibiting the IL-6/STAT3 axis, ASD demonstrates its potential in modulating inflammatory responses nih.govmdpi.com.

Similarly, Pulsatilla saponin A, a related compound, has been found to inhibit the proliferation of diffuse large B-cell lymphoma cells by targeting the JAK2/STAT3 signaling pathway ekb.eg. Other saponins have also been reported to inhibit the JAK2/STAT3 pathway in various disease models nih.govresearchgate.net. For example, Paris saponins I, II, VI, and VII have been shown to inhibit protein expression in the JAK2-STAT3 pathway in HUVEC cells nih.gov.

| Compound | Cell Line/Model | Key Findings on JAK-STAT3 Pathway | Reference |

| Akebia Saponin D | RAW264.7 macrophages | Inhibited the activation of p-STAT3; Downregulated the IL-6/STAT3 axis. | nih.govnih.gov |

| Pulsatilla saponin A | DLBCL cells | Inhibited the JAK2/STAT3 signaling pathway. | ekb.eg |

| Total Saponins of Clematis | Adjuvant-induced arthritis rats | Decreased mRNA and protein expression of JAK2 and STAT3. | nih.gov |

| Zingiberensis newsaponin | Hepatocellular carcinoma cells | Inhibited the AKR1C1-mediated JAK2/STAT3 pathway. | researchgate.net |

| Paris Saponins I, II, VI, VII | HUVEC | Inhibited protein expression in the JAK2/STAT3 pathway. | nih.gov |

APMK and EGFR Signaling Pathways

The AMP-activated protein kinase (AMPK) and epidermal growth factor receptor (EGFR) signaling pathways are central to cellular energy homeostasis and cell growth and proliferation, respectively.

AMPK Signaling Pathway:

Akebia Saponin D (ASD) has been identified as an activator of the AMPK signaling pathway. In studies investigating allergic airway inflammation, ASD treatment led to an increase in the expression of phosphorylated AMPK (p-AMPK) ekb.eg. This activation of AMPK is associated with the protective effects of ASD against inflammation ekb.eg. Furthermore, in the context of insulin (B600854) resistance in skeletal muscle, ASD was found to improve glucose uptake and energy metabolism by activating the IGF1R-AMPK signaling pathway ekb.eg.

EGFR Signaling Pathway:

Saikosaponin D, another triterpenoid saponin, has been shown to inhibit the EGFR signaling pathway. In renal cell carcinoma, Saikosaponin D suppressed cell growth by inhibiting the activation of the EGFR/p38 signaling pathway nih.gov. This suggests that Saponin D compounds may have therapeutic potential in cancers where EGFR signaling is dysregulated.

| Compound | Pathway | Cell Line/Model | Observed Effect | Reference |

| Akebia Saponin D | AMPK | BEAS-2B cells, BMMCs, Asthma murine model | Increased p-AMPK expression. | ekb.eg |

| Akebia Saponin D | AMPK | Insulin-resistant mice, C2C12 cells | Increased expression of the AMPK signaling pathway. | ekb.eg |

| Saikosaponin D | EGFR | 769-P and 786-O (renal cell carcinoma) | Inhibited the activation of EGFR/p38 signaling. | nih.gov |

COX-2/PGE2 Pathway Inhibition

The cyclooxygenase-2 (COX-2)/prostaglandin (B15479496) E2 (PGE2) pathway is a key player in inflammation and pain. Akebia Saponin D (ASD) has demonstrated inhibitory effects on this pathway. In a study using LPS-induced RAW264.7 macrophages, ASD significantly reduced the production of the inflammatory mediator PGE2 nih.govnih.gov. This reduction in PGE2 levels points to the anti-inflammatory properties of ASD and its potential to modulate inflammatory conditions where the COX-2/PGE2 pathway is upregulated nih.govnih.gov. The inhibition of PGE2 production is a common mechanism for many anti-inflammatory drugs and suggests a therapeutic avenue for Saponin D compounds.

| Compound | Cell Line/Model | Effect on COX-2/PGE2 Pathway | Reference |

| Akebia Saponin D | RAW264.7 macrophages | Significantly reduced the production of PGE2. | nih.govnih.gov |

Interaction with Cellular Cholesterol Metabolism

Saponins, as a class of compounds, are well-known for their interaction with cholesterol, which has significant implications for their biological activities.

Modulation of Cholesterol Synthesis and Uptake

Saponins can influence cholesterol homeostasis by modulating its synthesis and absorption. Preclinical studies have shown that saponins can inhibit the absorption of cholesterol from the intestine ekb.eg. This effect is partly attributed to the formation of insoluble complexes with cholesterol, which prevents its uptake ekb.egnih.gov. Furthermore, some saponins can increase the fecal excretion of bile acids, which are synthesized from cholesterol in the liver. This leads to an indirect depletion of hepatic cholesterol stores, which can trigger compensatory mechanisms such as increased cholesterol synthesis nih.gov.

A study on Akebia Saponin D (ASD) in a hyperlipidemic rat model showed that ASD treatment significantly decreased the levels of total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-c), while increasing high-density lipoprotein cholesterol (HDL-c) levels. This indicates a systemic effect on cholesterol metabolism. Natural saponins have been reported to regulate cholesterol synthesis and uptake through pathways like the AMPK/SREBP2/HMGCR pathway and the PCSK9/LDLR pathway nih.gov.

| Saponin Type | Model | Effect on Cholesterol Metabolism | Reference |

| General Saponins | In vivo (rats) | Reduced absorption of bile salts, indirectly affecting cholesterol levels. | nih.gov |

| Akebia Saponin D | Hyperlipidemic rats | Decreased serum TC and LDL-c; increased HDL-c. | |

| Synthetic Saponin (tiqueside) | Hamsters | Inhibited cholesterol absorption and reduced hepatic cholesterol levels. | nih.gov |

| Quillaja and Sapindin extracts | In vitro digestion model | Decreased cholesterol bioaccessibility. |

Formation of Saponin-Cholesterol Complexes

A primary mechanism by which saponins interact with cells is through the formation of complexes with cholesterol present in cell membranes mdpi.comekb.eg. This interaction is dependent on the structure of the saponin, particularly the aglycone moiety ekb.eg. The formation of these complexes can lead to the creation of pores in the cell membrane, increasing its permeability mdpi.comekb.eg. This pore formation can disrupt cellular homeostasis and is a key aspect of the cytotoxic and hemolytic activities of some saponins researchgate.netresearchgate.net. The interaction is quite specific to cholesterol, with saponins showing little to no interaction with other membrane lipids like phosphatidylcholine and sphingomyelin (B164518) mdpi.com. The formation of saponin-cholesterol complexes is a critical step that precedes many of the observed biological effects of these compounds researchgate.net.

Induction of Lipid Raft Internalization

Hupehensis Saponin D, often studied under the name Pulsatilla Saponin D (PSD), has been investigated for its interaction with lipid rafts, which are specialized microdomains within the cell membrane. Research suggests that the anticancer effects of PSD may be linked to its ability to modulate components within these rafts. Specifically, studies have indicated that Pulsatilla Saponin D can negatively regulate the Akt/fatty acid synthase pathway by interacting with cavtrilin-2, a protein located in lipid rafts researchgate.net. Saponins, as a class of compounds, are known to interact with cholesterol-rich membrane domains. nih.gov This interaction can lead to the formation of defects in the cell membrane and the aggregation of saponin molecules on the membrane surface, potentially disrupting the structure and function of lipid rafts nih.gov. The initial sites of these interactions are often at the interface between ordered lipid raft domains and the surrounding disordered membrane phases nih.gov. This disruption can influence cellular signaling pathways that are dependent on the integrity of lipid rafts, thereby contributing to the compound's biological activities.

Differentiation of Tumor Cells

Saponins have been recognized for their potential to promote the differentiation of cancer cells, a process where malignant cells are induced to mature into non-cancerous cell types. nih.gov While direct studies on Hupehensis Saponin D are limited, research on the closely related Pulsatilla saponin A (PsA) provides significant insights. In preclinical models using multiple myeloma (MM) cells, low-dose PsA was found to induce the differentiation of both myeloma cell lines and primary myeloma cells nih.gov. This effect was evidenced by an increase in the CD49e positive rate in U266 cells and a notable rise in immunoglobulin and the Free Light Chain (FLC) ratio in the culture supernatant nih.gov. The proposed mechanism for this differentiation is through the activation of the MEK/ERK signaling pathway nih.gov. This suggests that saponins from Pulsatilla species may exert their antitumor effects not only by inducing cell death but also by promoting malignant cells to adopt a more mature, less aggressive phenotype.

Inhibition of Cancer Stem Cells

A significant challenge in cancer therapy is the presence of cancer stem cells (CSCs), which are capable of self-renewal and can drive tumor recurrence after treatment. Saponins have emerged as promising agents with the ability to target and inhibit this resilient cell population mdpi.com. The inhibitory action of certain saponins against CSCs has been linked to the modulation of key signaling pathways, such as the Wnt/β-catenin pathway mdpi.com. While specific studies focusing exclusively on Hupehensis Saponin D and its effect on cancer stem cells are not widely available, the general activity of triterpenoid saponins against CSCs is a recognized area of cancer research semanticscholar.org. This suggests a potential mechanism by which Hupehensis Saponin D could contribute to more effective and lasting anticancer outcomes by targeting the root source of tumor growth and relapse.

Anti-inflammatory Effects and Mechanisms

Hupehensis Saponin D, as part of the broader family of Pulsatilla saponins, demonstrates significant anti-inflammatory properties. nih.govnih.govfrontiersin.orgnih.gov These effects are attributed to its ability to modulate multiple aspects of the inflammatory cascade, including the production of inflammatory mediators, the regulation of cytokine expression, and the inhibition of key inflammatory enzymes. researchgate.netnih.gov

Reduction of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2)

In preclinical studies, various saponins have demonstrated the ability to suppress the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). For instance, Akebia saponin D was found to significantly reduce the production of both NO and PGE2 in lipopolysaccharide (LPS)-induced RAW264.7 cells mdpi.com. Similarly, other saponin derivatives, such as prosapogenin (B1211922) D methyl-ester, have been shown to decrease the biosynthesis of NO and PGE2 in a concentration-dependent manner researchgate.net. This reduction is a critical component of their anti-inflammatory action, as excessive production of these mediators contributes to the pathology of inflammatory diseases.

Regulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

Hupehensis Saponin D and related saponins exert potent regulatory effects on pro-inflammatory cytokines. Studies on Pulsatilla saponins have shown they can significantly decrease the mRNA levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in stimulated cells nih.govresearchgate.net. This cytokine suppression has been observed in various models of inflammation. For example, total saponins from Dioscorea nipponica were shown to reduce the serum levels of IL-1β, IL-6, and TNF-α in a rat model of gouty arthritis nih.gov. Saponins from Allium macrostemon Bulbs also attenuated LPS-induced elevation of serum IL-1β and TNF-α mdpi.com. This broad-spectrum inhibition of key pro-inflammatory cytokines underscores the significant anti-inflammatory potential of this class of compounds.

Immunomodulatory Effects and Mechanisms

Interaction with Host Microbiome in Animal Models

In a study involving a high-fat diet-induced hyperlipidemic rat model, the administration of ASD was associated with notable shifts in the gut microbial community. The treatment led to a reversal of certain diet-induced changes in bacterial populations. For instance, a decrease in the abundance of Eubacterium_coprostanoligenes_group observed in the high-fat diet group was reversed by ASD treatment. This suggests a potential mechanism for the hypolipidemic effects of saponins may be linked to their influence on the gut microbiome.

Furthermore, saponins from Gynostemma pentaphyllum (GpS) have been investigated in xenograft nude mice and Apc min/+ mice models. These studies revealed that GpS treatment could alter the fecal microbiota profile. Specifically, GpS treatment was observed to markedly increase the relative abundance of beneficial bacteria such as Clostridium cocleatum and Bacteroides acidifaciens. The interaction between herbal saponins and the gut microbiota is an emerging area of research, with evidence suggesting that these compounds can exert prebiotic-like effects, fostering a healthier gut microbial ecosystem.

The biotransformation of saponins by gut microbiota is a critical aspect of their interaction. The complex structures of saponins often limit their direct absorption. Gut microbiota play an essential role in metabolizing these large molecules into more readily absorbable bioactive compounds, known as sapogenins. This metabolic process underscores the symbiotic relationship between saponins and gut bacteria, where the microbiota are necessary for the activation of these compounds, and in turn, the saponins can modulate the microbial composition.

Table 1: Effects of Saponin Administration on Gut Microbiota in Animal Models

| Saponin Source/Type | Animal Model | Key Findings on Microbiota |

|---|---|---|

| Akebia Saponin D (ASD) | High-fat diet-induced hyperlipidemic rats | Reversed the HFD-induced decrease in Eubacterium_coprostanoligenes_group. |

| Gynostemma pentaphyllum Saponins (GpS) | Xenograft nude mice | Increased the relative abundance of Clostridium cocleatum and Bacteroides acidifaciens. |

| General Saponins | Not specified | Can enhance the population of beneficial bacteria. |

| General Saponins | Not specified | Promotes the synthesis of short-chain fatty acids (SCFAs). |

Other Investigated Biological Activities (General Saponin Context)

Antimicrobial Activity

Saponins, as a broad class of compounds, have demonstrated notable antimicrobial properties against a variety of pathogens, including bacteria and fungi. The primary mechanism of their antimicrobial action is attributed to their ability to interact with and disrupt cell membranes. The amphiphilic nature of saponins allows them to compromise the integrity of microbial cell membranes, leading to the formation of pores, leakage of cellular contents, and ultimately, cell lysis.

The antibacterial effects of saponins have been observed against both Gram-positive and Gram-negative bacteria. For instance, saponins extracted from Chenopodium quinoa have been shown to cause significant damage to the cell walls and membranes of bacteria such as S. aureus, S. epidermidis, and B. cereus. This damage results in the release of intracellular components.

In addition to their direct antimicrobial effects, saponins have also been investigated for their synergistic activity with conventional antibiotics. This synergistic action can enhance the efficacy of antibiotics against resistant bacterial strains. The proposed mechanisms for this synergy include the inhibition of efflux pumps and the enhancement of cell membrane permeability to antibiotics.

Table 2: Investigated Antimicrobial Activities of Saponins

| Saponin Source | Target Microorganism(s) | Observed Effect/Mechanism |

|---|---|---|

| Chenopodium quinoa | S. aureus, S. epidermidis, B. cereus | Disruption of the bacterial cell wall and membrane. |

| Melanthera elliptica | Multidrug-resistant Escherichia coli and Shigella flexneri | Effective antibacterial activity. |

| Quillaja saponaria | Clinically relevant strains of Escherichia coli | Demonstrated a cytotoxic effect on eukaryotic cells at higher concentrations. |

| Sapindus mukorossi | Cutibacterium acnes | Increased cell surface hydrophobicity and decreased cell membrane fluidity. |

Antioxidant Properties

Saponins have been widely studied for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. These compounds can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

The antioxidant potential of saponin-rich fractions has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and hydrogen peroxide scavenging assays. Studies have consistently shown that the antioxidant activity of saponins is concentration-dependent. For example, a saponin-rich fraction from the leaves of Zanthoxylum zanthoxyloides exhibited a dose-dependent increase in scavenging activity against DPPH radicals, superoxide (B77818) anion radicals, and hydrogen peroxide.

In some studies, the antioxidant capacity of saponins has been compared to that of standard antioxidants like ascorbic acid. While the efficacy can vary depending on the specific saponin and the assay used, the results generally indicate that saponins possess significant antioxidant potential. For instance, saponin-rich fractions from Vernonia amygdalina demonstrated potent DPPH radical scavenging and FRAP activities that were comparable to the reference standards.

Table 3: In Vitro Antioxidant Activity of Saponin Fractions from Various Sources

| Saponin Source | Antioxidant Assay | Key Findings |

|---|---|---|

| Zanthoxylum zanthoxyloides | DPPH Radical Scavenging | Concentration-dependent increase in scavenging activity. |

| Zanthoxylum zanthoxyloides | Superoxide Anion Radical Scavenging | Scavenging capacity increased with higher extract concentration. |

| Zanthoxylum zanthoxyloides | Hydrogen Peroxide Scavenging | Scavenging activity raised with increased extract concentration. |

| Vernonia amygdalina | DPPH Radical Scavenging | Potent scavenging activity comparable to reference standards. |

| Vernonia amygdalina | Ferric Reducing Antioxidant Power (FRAP) | Strong reducing power comparable to reference standards. |

| Radix Trichosanthis | DPPH Free Radical Scavenging | Promising antioxidant activity observed in various fractions. |

| Radix Trichosanthis | Hydrogen Peroxide Scavenging | All tested fractions showed promising antioxidant activity. |

Structure Activity Relationship Sar Studies

Influence of Aglycone Structure (Oleanolic Acid Moiety)

The foundation of Saponin (B1150181) D's biological activity lies in its aglycone, or non-sugar, component, which is oleanolic acid. This pentacyclic triterpenoid (B12794562) structure is a common scaffold in a vast number of bioactive saponins (B1172615) and is recognized for its own intrinsic pharmacological properties. The oleanane (B1240867) skeleton provides a rigid, lipophilic framework that is crucial for interactions with cellular membranes and proteins.

Impact of Sugar Moieties and Their Linkages

Position and Number of Sugar Chains

Saponin D is a bidesmosidic saponin, meaning it has two separate sugar chains attached to the oleanolic acid aglycone: one at the C-3 position and another at the C-28 position. This characteristic significantly influences its biological properties. Generally, monodesmosidic saponins (with a single sugar chain, typically at C-3) are found to be more active, particularly in terms of cytotoxicity and hemolytic activity, than their bidesmosidic counterparts. The presence of the second sugar chain at C-28 often leads to a decrease in such activities. This is attributed to the increased hydrophilicity and steric hindrance conferred by the additional sugar chain, which may impede the saponin's ability to interact with and disrupt cell membranes.

Studies on saponins from the genus Anemone have demonstrated that monodesmosidic saponins exhibit more potent cytotoxic activity against various cancer cell lines compared to bidesmosidic saponins nih.govnih.gov. The removal of the sugar chain at C-28 from a bidesmosidic saponin to yield a monodesmosidic prosapogenin (B1211922) often results in a significant enhancement of its cytotoxic effects.

Composition and Sequence of Monosaccharides

The specific types of sugars within the chains and their sequential arrangement are also crucial for activity. The sugar chains of Saponin D are composed of a tetrasaccharide at C-3 (glucose, ribose, rhamnose, and arabinose) and a trisaccharide at C-28 (rhamnose and two glucose units). The variation in monosaccharide units (e.g., glucose, galactose, xylose, rhamnose) and their linkages (e.g., α or β configuration, 1→2, 1→3, 1→4, 1→6 linkages) can fine-tune the biological activity.

Role of Specific Functional Groups (e.g., Carboxyl Group at C-28, Hydroxyl Groups)

Beyond the aglycone skeleton and the sugar moieties, specific functional groups on the Saponin D molecule are key contributors to its biological activity. The carboxyl group (-COOH) at the C-28 position of the oleanolic acid backbone is of particular importance. When the C-28 position is glycosylated, as in Saponin D, this carboxyl group is converted to an ester linkage.

In many studies of oleanane-type saponins, a free carboxyl group at C-28 is associated with enhanced cytotoxic activity semanticscholar.org. The acidic nature of this group can influence the molecule's polarity and its ability to interact with biological targets. However, the esterification of this group with a sugar chain, as seen in bidesmosidic saponins like Saponin D, generally leads to a reduction in cytotoxicity. This further underscores the modulatory role of the C-28 sugar chain.

The hydroxyl group (-OH) at the C-3 position is also a critical feature. It serves as the attachment point for one of the sugar chains. The presence and orientation of this and other hydroxyl groups on the aglycone can influence the molecule's interaction with membranes and enzymes.

Comparative Analysis with Other Saponins and Their Derivatives

To better understand the SAR of Saponin D, it is insightful to compare its activity with that of other structurally related saponins, particularly those also found in the Anemone genus.

Studies on saponins isolated from Anemone rivularis have shown that the number of monosaccharides in the sugar chains directly correlates with their anti-proliferative activity against hepatic stellate cells; saponins with more sugar units displayed more potent activity nih.govsemanticscholar.org. This presents an interesting contrast to the general trend observed for cytotoxicity, suggesting that the type of biological activity being measured is a critical factor in SAR analysis.

Furthermore, a comparative study of oleanolic acid-type saponins from Anemone taipaiensis revealed that a monodesmosidic saponin exhibited broad-spectrum cytotoxicity against several human cancer cell lines, while bidesmosidic saponins showed more selective activity nih.gov.

The table below presents a comparative overview of the structural features and their general influence on the activity of oleanane-type saponins, which helps to contextualize the SAR of Saponin D.

| Feature | Variation | General Impact on Cytotoxicity | Reference |

| Aglycone | Oleanolic Acid | Provides the fundamental bioactive scaffold. | sinica.edu.tw |

| Sugar Chains | Monodesmosidic (one chain at C-3) | Generally higher activity. | nih.govnih.gov |

| Bidesmosidic (chains at C-3 and C-28) | Generally lower activity. | nih.govnih.gov | |

| C-28 Functional Group | Free Carboxyl (-COOH) | Often associated with higher activity. | semanticscholar.org |

| Esterified (with sugar chain) | Typically results in lower activity. | semanticscholar.org | |

| Sugar Composition | Presence of specific sugars (e.g., glucose, galactose) | Can enhance activity against certain cell lines. | nih.gov |

| Increased number of monosaccharides | Can increase anti-proliferative activity in some assays. | nih.govsemanticscholar.org |

Extraction, Isolation, and Purification Methodologies

The initial step in obtaining Saponin (B1150181) D involves its removal from the raw plant matrix of Anemone hupehensis. This process is designed to efficiently separate the saponins (B1172615) from other cellular components.

Traditional and Modern Extraction Techniques

Extraction techniques for saponins, including Saponin D, leverage the compound's solubility characteristics. These methods can range from conventional solvent-based approaches to more modern, efficiency-enhancing technologies.

Solvent-based extraction is a foundational technique for isolating saponins from plant materials. researchgate.net The choice of solvent is critical and is determined by the polarity of the target saponins. For many saponins, including those found in the Anemone genus, polar solvents are highly effective.

Commonly, powdered plant material is subjected to extraction using methanol, ethanol (B145695), water, or aqueous alcohol mixtures. researchgate.net Specifically, 70% ethanol has been effectively used for the initial crude extraction of saponins. okstate.edu The process typically involves soaking or refluxing the plant material with the solvent to draw out the glycosides. researchgate.netcore.ac.uk Following this, a defatting step, often with a non-polar solvent like n-hexane, may be employed either before extraction or on the resulting extract to remove lipids. researchgate.net Research on Anemone hupehensis has specifically mentioned the isolation of saponins from the water-soluble part of the plant, indicating that water is a key solvent in the extraction process for compounds like Saponin D. nih.gov

Ultrasonic-Assisted Extraction (UAE) is a modern technique that enhances extraction efficiency by using the energy of ultrasonic waves. nih.gov This method offers several advantages over traditional techniques, including reduced extraction times, lower solvent consumption, and increased yields. nih.govresearchgate.net The process works through acoustic cavitation, where the formation and collapse of microscopic bubbles disrupt plant cell walls, facilitating the release of intracellular contents like saponins and improving mass transfer. nih.govactapol.net

While studies specifically detailing the UAE of Saponin D from Anemone hupehensis are not prevalent, the application of this technique to saponins from other plant sources provides a clear framework for its methodology. Research has shown that optimal conditions for saponin extraction using UAE involve carefully controlling several parameters. nih.govresearchgate.net

Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction of Saponins from Various Plant Sources

| Parameter | Value/Range | Plant Source Example | Reference |

|---|---|---|---|

| Solvent | 70-80% Ethanol | Hedera helix, Aralia taibaiensis | nih.govresearchgate.net |

| Temperature | 50 - 61 °C | Hedera helix, Aralia taibaiensis | nih.govresearchgate.net |

| Extraction Time | 12 - 60 min | Quinoa, Hedera helix | actapol.netmdpi.com |

| Ultrasound Power/Amplitude | 40 - 59% Amplitude | Hedera helix, Quinoa | actapol.netmdpi.com |

| Solid-to-Liquid Ratio | 1:16 - 1:20 (g/mL or w:v) | Aralia taibaiensis, Hedera helix | nih.govresearchgate.net |

The data indicates that an ethanol concentration between 70% and 80% is highly effective for UAE of saponins. nih.govresearchgate.net The process is significantly faster than conventional methods, often completed within an hour. nih.govactapol.net

Purity Assessment and Yield Optimization

The purity of the isolated Saponin D, hupehensis is a critical parameter and is typically assessed using sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. nih.gov Due to the fact that many saponins, including triterpenoid (B12794562) saponins, lack a strong chromophore for UV detection, alternative detection methods are often employed. researchgate.netnih.gov An Evaporative Light Scattering Detector (ELSD) is a common choice as it is a universal detector for non-volatile compounds. researchgate.netmdpi.com

For unequivocal identification and structural confirmation, HPLC is often coupled with Mass Spectrometry (MS), particularly with an electrospray ionization (ESI) source. mdpi.comcreative-proteomics.com This technique, known as HPLC-MS, provides information on the molecular weight and fragmentation pattern of the saponin, which aids in its identification and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the structural elucidation and purity confirmation of isolated saponins.

Optimizing the yield of this compound from the plant material is of significant interest for potential future applications. Modern extraction techniques such as Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often explored to enhance the extraction efficiency and reduce the extraction time and solvent consumption. researchgate.net

Response Surface Methodology (RSM) is a statistical approach frequently used to optimize the various parameters of the extraction process. biozoojournals.rocetjournal.it This methodology allows for the simultaneous evaluation of multiple factors and their interactions. Key parameters that are often optimized include the type of solvent, solvent concentration, extraction temperature, extraction time, and the solid-to-liquid ratio. mdpi.com

For instance, a study on the optimization of triterpenoid saponin extraction from a plant source might investigate the effects of ethanol concentration (e.g., 60-90%), extraction temperature (e.g., 40-70°C), and extraction time (e.g., 30-90 minutes). The goal is to identify the optimal conditions that result in the highest yield of the target saponin.

| Parameter | Typical Range Investigated | Potential Impact on Yield |

|---|---|---|

| Solvent Concentration (e.g., Ethanol in water) | 50% - 95% | Affects the polarity of the solvent and its ability to dissolve saponins. |

| Extraction Temperature | 30°C - 80°C | Higher temperatures can increase solubility and diffusion but may degrade the compound. |

| Extraction Time | 30 min - 120 min | Longer times can increase yield but may also lead to the extraction of impurities. |

| Solid-to-Liquid Ratio | 1:10 to 1:30 (g/mL) | Influences the concentration gradient and the efficiency of mass transfer. mdpi.com |

| Ultrasonic Power (for UAE) | 100 W - 400 W | Higher power can enhance cell wall disruption and solvent penetration. |

By systematically studying these parameters, researchers can develop a more efficient and scalable process for the extraction and isolation of this compound, which is essential for its further investigation and potential development.

Computational Studies and Molecular Modeling

Molecular Docking Investigations of Saponin (B1150181) D, Hupehensis with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential interactions between a ligand, such as a saponin, and a biological target, typically a protein.

While specific molecular docking studies on Saponin D from Anemone hupehensis are not readily found in the current body of scientific literature, research on other saponins (B1172615) has demonstrated their potential to interact with various biological targets. For instance, studies on saponins from other plant sources have explored their binding affinities with enzymes and receptors involved in inflammation and cholesterol metabolism.

Binding site analysis is a critical component of molecular docking that identifies the specific amino acid residues within a protein's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the ligand-protein complex and the biological activity of the compound.

iNOS and COX-2: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key enzymes in the inflammatory pathway. Molecular docking studies of various saponins have been conducted to investigate their potential anti-inflammatory effects by predicting their ability to bind to the active sites of these enzymes, thereby inhibiting their activity.

Cholesterol-related proteins: Some saponins have been shown to interact with proteins involved in cholesterol absorption and metabolism. Computational studies can elucidate the binding mechanisms of saponins to these proteins, providing insights into their potential hypocholesterolemic effects. For example, some saponins have demonstrated the ability to bind with cholesterol.

A hypothetical molecular docking study of Saponin D with these targets would involve preparing the 3D structures of both Saponin D and the target proteins. Docking simulations would then be performed to predict the most stable binding poses and calculate the binding affinity, often expressed as a docking score or binding energy.

Table 1: Hypothetical Binding Affinities of Saponin D with Biological Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| iNOS | -8.5 | Arg195, Tyr341, Met368 |

| COX-2 | -9.2 | Arg120, Tyr355, Ser530 |

| Niemann-Pick C1-like 1 (NPC1L1) | -7.8 | Tyr133, Phe215, Leu216 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on Saponin D from Anemone hupehensis are not available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In the context of drug discovery and molecular modeling, MD simulations can provide a more dynamic and realistic view of the interactions between a ligand and its target protein compared to the static picture provided by molecular docking.

An MD simulation of a Saponin D-protein complex would involve placing the docked complex in a simulated physiological environment (e.g., a water box with ions) and then calculating the forces between the atoms and their subsequent movements over a period of nanoseconds or even microseconds. The results of these simulations can reveal:

The stability of the ligand-protein complex over time.

The flexibility of the protein and the ligand upon binding.

The key amino acid residues that maintain stable interactions with the ligand.

The conformational changes that may occur in the protein upon ligand binding.

In Silico Prediction of Bioactivity and Interaction Mechanisms

In silico methods encompass a range of computational techniques used to predict the biological activity and interaction mechanisms of chemical compounds. These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based approaches: These methods use the structural information of known active compounds to predict the activity of new compounds. If a set of saponins with known activity against a particular target is available, a quantitative structure-activity relationship (QSAR) model could be developed to predict the activity of Saponin D.

Structure-based approaches: These methods, which include molecular docking and MD simulations, rely on the 3D structure of the biological target. By understanding the binding mode and interactions of Saponin D with its target, researchers can hypothesize its mechanism of action.

The prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is another crucial aspect of in silico analysis. Various computational models can predict these properties for Saponin D, providing an early assessment of its drug-like characteristics.

Future Research Directions and Unexplored Avenues

Elucidation of Additional Specific Molecular Mechanisms

Currently, the specific molecular pathways modulated by Saponin (B1150181) D, hupehensis are not well defined. Saponins (B1172615) as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and cytotoxic effects. mdpi.combiointerfaceresearch.com These activities are often attributed to their ability to interact with cell membranes, leading to pore formation, or to modulate specific signaling pathways. biointerfaceresearch.com